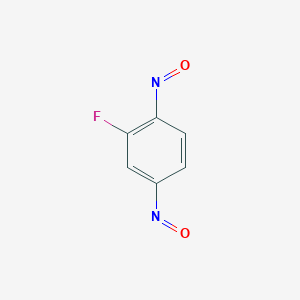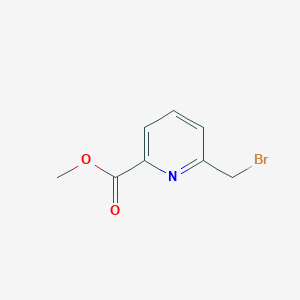![molecular formula C20H14N2O2 B141706 2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione CAS No. 127784-27-4](/img/structure/B141706.png)
2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- typically involves multicomponent reactions. One common method includes the tandem addition of an amine and a thiol to an aromatic dialdehyde, which engages a selective three-component assembly of the isoindole . Another approach involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of multicomponent reactions and selective activation of functional groups are likely employed to achieve high yields and purity in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole derivatives with additional oxygen functionalities, while reduction could produce more saturated isoindole compounds.
Aplicaciones Científicas De Investigación
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes due to its ability to interact with various biomolecules.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mecanismo De Acción
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby blocking its activity . The pathways involved in its action are often related to signal transduction and cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1H-isoindole: Another isoindole derivative with similar structural features.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one: A compound with a spiro structure that shares the isoindole core.
Uniqueness
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable fluorescent derivatives makes it particularly valuable for imaging applications .
Propiedades
Número CAS |
127784-27-4 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
Clave InChI |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















